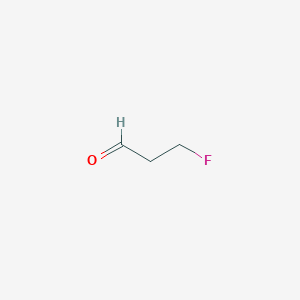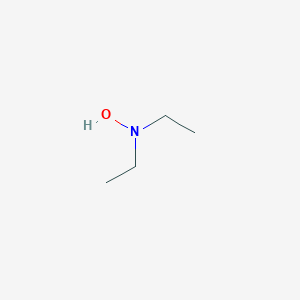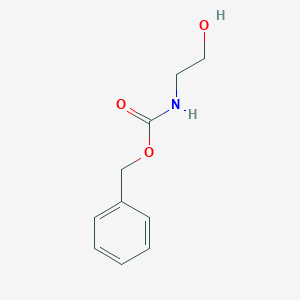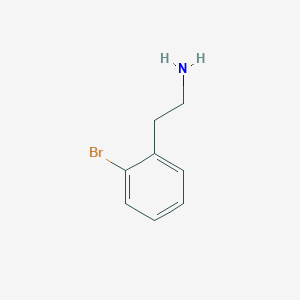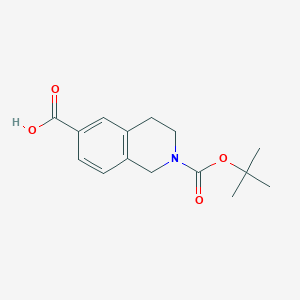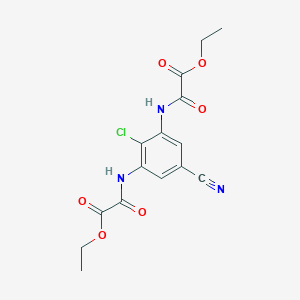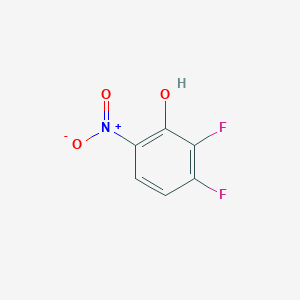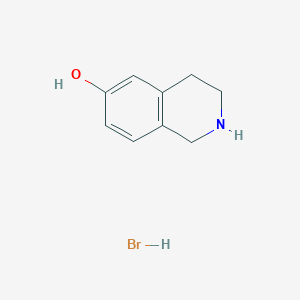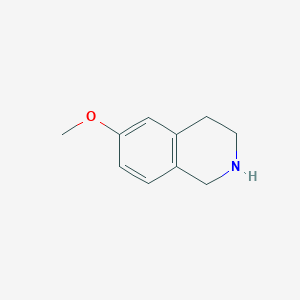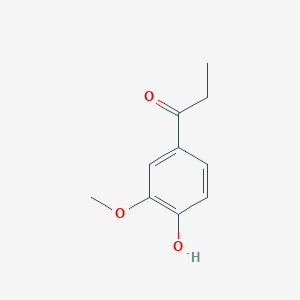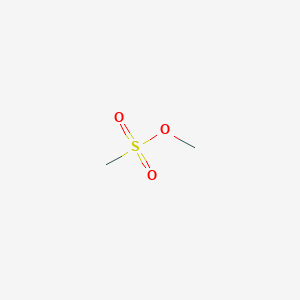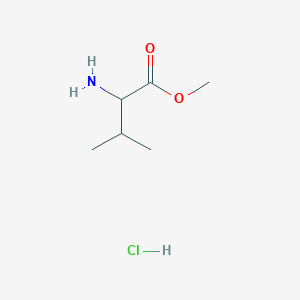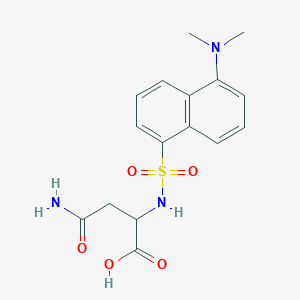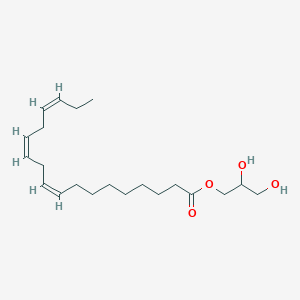![molecular formula C17H23N B104667 8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole CAS No. 18108-56-0](/img/structure/B104667.png)
8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole is a chemical compound that belongs to the class of tetrahydroazepinoindole alkaloids. This compound has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is its ability to act as a selective serotonin receptor agonist. This makes it a potential candidate for the treatment of various mental disorders, such as depression, anxiety, and schizophrenia.
Mécanisme D'action
The mechanism of action of 8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This results in an increase in the levels of serotonin in the brain, which can lead to a reduction in symptoms associated with mental disorders.
Effets Biochimiques Et Physiologiques
8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole in lab experiments is its potential as a selective serotonin receptor agonist. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole. One potential direction is to investigate its potential as a treatment for various mental disorders, such as depression and anxiety. Another direction is to explore its neuroprotective effects and its potential as a treatment for neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other areas of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole is a multistep process that involves the use of various organic reagents. One of the most common methods for synthesizing this compound is through the condensation of 2,3-dihydroindole with an amine and an aldehyde or ketone. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate or titanium tetrachloride.
Propriétés
Numéro CAS |
18108-56-0 |
|---|---|
Nom du produit |
8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole |
Formule moléculaire |
C17H23N |
Poids moléculaire |
241.37 g/mol |
Nom IUPAC |
7-ethyl-5-propan-2-yl-1-azatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene |
InChI |
InChI=1S/C17H23N/c1-4-13-11-16(12(2)3)15-8-10-18-9-6-5-7-14(13)17(15)18/h8,10-12H,4-7,9H2,1-3H3 |
Clé InChI |
KJEFWDMIOCIWHI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C2C=CN3C2=C1CCCC3)C(C)C |
SMILES canonique |
CCC1=CC(=C2C=CN3C2=C1CCCC3)C(C)C |
Synonymes |
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



